(3R)-3-Methylhept-1-yn-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
74808-03-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3R)-3-methylhept-1-yn-3-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m0/s1 |
InChI Key |
JWMHLPABPVLWNT-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@](C)(C#C)N |
Canonical SMILES |
CCCCC(C)(C#C)N |
Origin of Product |
United States |
Stereochemical Analysis and Control in 3r 3 Methylhept 1 Yn 3 Amine Synthesis and Transformations
Enantioselective Synthetic Routes Towards (3R)-3-Methylhept-1-yn-3-amine
The creation of the specific (R) enantiomer of 3-Methylhept-1-yn-3-amine requires a carefully designed enantioselective synthetic approach. A prominent strategy for establishing the chiral tertiary propargylic amine center is the asymmetric addition of an organometallic acetylide reagent to a suitable ketimine precursor. This method allows for the direct formation of the C-N and C-C bonds at the stereocenter in a controlled manner.
One viable route involves the reaction of an ethynyl-metal species, such as ethynylmagnesium bromide or ethynyllithium, with a chiral N-sulfinyl ketimine. The N-tert-butanesulfinyl group, introduced by Ellman, serves as a powerful chiral auxiliary, directing the nucleophilic attack of the acetylide to one face of the imine.
A plausible synthetic pathway is outlined below:
Formation of the Ketimine Precursor : 2-Pentanone is reacted with (R)-tert-butanesulfinamide under conditions that promote dehydration, such as using titanium(IV) ethoxide, to form the corresponding (R)-N-tert-butanesulfinyl ketimine.
Asymmetric Acetylide Addition : The ketimine is then treated with a strong base followed by the addition of an ethynyl (B1212043) organometallic reagent (e.g., ethynylmagnesium bromide) at low temperatures. The bulky tert-butanesulfinyl group sterically hinders one face of the C=N double bond, forcing the incoming acetylide to add to the opposite face, thus establishing the desired stereochemistry at the C3 position. core.ac.uk This reaction typically proceeds with high diastereoselectivity.
Removal of the Chiral Auxiliary : The final step involves the removal of the N-tert-butanesulfinyl group under mild acidic conditions, such as with hydrochloric acid in a protic solvent, to yield the free primary amine, this compound, with high enantiomeric purity. core.ac.uk
Other advanced methods, such as the asymmetric Mannich reaction of ketimines generated in situ or the combination of photoredox and enzymatic catalysis, represent alternative, though less direct, strategies for the enantioselective synthesis of chiral amines. rsc.orgrsc.org
Chiral Purity Determination Methodologies
Verifying the enantiomeric purity of this compound is a crucial step after its synthesis. This is typically achieved by determining the enantiomeric excess (ee), which quantifies the amount of the desired enantiomer relative to the undesired one. Chromatographic and spectroscopic methods are the primary techniques employed for this purpose.
Chromatographic Techniques for Enantiomeric Excess Evaluation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric excess of chiral compounds. researchgate.net
The principle involves passing a solution of the amine through a column packed with a chiral material. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. researchgate.netufl.edu
For primary amines like 3-Methylhept-1-yn-3-amine, derivatization is often performed prior to analysis to improve peak shape and resolution. The amine can be reacted with an achiral reagent to form a less polar derivative, such as an amide or carbamate.
| CSP Type | Elution Mode | Common Mobile Phases | Principle of Separation |
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Normal Phase | Hexane/Isopropanol, Hexane/Ethanol | Enantiomers fit differently into chiral grooves or cavities of the coated cellulose (B213188) or amylose (B160209) derivatives. |
| Pirkle-type (e.g., (R,R)-Whelk-O® 1) | Normal Phase | Hexane/Isopropanol | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. |
| Cyclodextrin-based | Reversed-Phase or Normal Phase | Acetonitrile/Water, Methanol/Water | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. |
This table presents common chromatographic conditions for the separation of chiral amines. Specific conditions for this compound would require experimental optimization.
Capillary electrophoresis (CE) is another powerful technique for chiral separations, often using a chiral selector (like a cyclodextrin) added to the background electrolyte to achieve separation of enantiomers. researchgate.net
Spectroscopic Methods for Stereochemical Assignment
While chromatography quantifies the ratio of enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), can be used to assign the absolute configuration (R or S) of the chiral center. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the absolute configuration using NMR, the enantiomeric amine is typically converted into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). researchgate.net The resulting diastereomers have distinct NMR spectra.
One classic method involves using Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric amides. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed amide bond in the ¹H NMR spectra, the absolute configuration can be deduced based on established models. nih.govfrontiersin.org
A more recent approach uses fluorinated CDAs, such as α-fluorinated phenylacetic phenylselenoester (FPP), and compares the experimental ¹⁹F NMR chemical shift differences with those calculated using Density Functional Theory (DFT), providing a reliable method for assigning the absolute configuration of primary amines. nih.govfrontiersin.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative bands (Cotton effects). While predicting the CD spectrum from first principles can be complex, empirical rules or comparison with known compounds can often allow for the assignment of absolute configuration. The combination of HPLC with a CD detector (HPLC-CD) is a powerful tool, providing both the enantiomeric excess and the CD spectrum of each enantiomer in a single run. nih.gov
| Method | Principle | Application |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Amides) | Formation of diastereomers with distinct NMR spectra. Analysis of chemical shift differences (Δδ) allows for stereochemical assignment based on conformational models. nih.govfrontiersin.org | Determination of absolute configuration and enantiomeric purity. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. nih.gov | Assignment of absolute configuration, often through comparison with known standards or theoretical calculations. |
This table summarizes the principles of spectroscopic methods used for stereochemical assignment.
Retention and Inversion of Configuration in Reactions Involving the Chiral Center
Reactions that occur at the stereogenic center of this compound can proceed with either retention of the (R) configuration, inversion to the (S) configuration, or racemization. The outcome is dictated by the reaction mechanism.
If the amino group is converted into a good leaving group (e.g., by diazotization or conversion to a tosylate), it can be displaced by a nucleophile. The stereochemical outcome of such a substitution reaction depends on the specific mechanism:
Sₙ2 Mechanism : A direct, one-step displacement of the leaving group by a nucleophile would proceed with a complete inversion of configuration. The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in the formation of the (S) product. This pathway is favored by strong nucleophiles, polar aprotic solvents, and substrates that are not sterically hindered.
Sₙ1 Mechanism : A two-step mechanism involving the formation of a planar carbocation intermediate would lead to racemization. The leaving group departs first, forming a flat, achiral carbocation. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of (R) and (S) products. This pathway is favored by stable carbocations (tertiary, allylic, propargylic), weak nucleophiles, and polar protic solvents.
Given that the chiral center in 3-Methylhept-1-yn-3-amine is a tertiary carbon, and also propargylic, the formation of a carbocation intermediate is relatively favored. Therefore, reactions involving the substitution of a derivatized amino group are likely to proceed with a significant degree of racemization via an Sₙ1-like pathway. Achieving stereochemical control (either retention or inversion) in such transformations would require carefully chosen reagents and conditions that favor a specific concerted mechanism over a stepwise one, which remains a significant synthetic challenge.
Strategic Applications of 3r 3 Methylhept 1 Yn 3 Amine As a Chiral Building Block in Advanced Organic Synthesis
Role in the Asymmetric Synthesis of Complex Organic Architectures
The inherent chirality of (3R)-3-Methylhept-1-yn-3-amine makes it an invaluable starting material for the asymmetric synthesis of complex organic molecules. smolecule.com The stereochemistry at its third carbon is a critical determinant of the biological activity in many target compounds, particularly in the development of pharmaceuticals. smolecule.com Organic chemists leverage this predefined stereocenter to introduce chirality into larger, more intricate structures, thereby avoiding the need for often complex and less efficient asymmetric induction steps later in a synthetic sequence.
The synthesis of bioactive compounds and natural products often relies on the availability of such chiral synthons. The 2-arylethylamine motif, for instance, is a well-known pharmacophore found in many centrally active drugs, and its asymmetric synthesis is a key challenge in medicinal chemistry. mdpi.com While direct examples involving this compound in the synthesis of specific complex natural products are not extensively detailed in readily available literature, its structural motifs are representative of intermediates used in such endeavors. The strategic use of chiral building blocks like this amine is a cornerstone of modern synthetic chemistry, enabling the efficient and stereocontrolled construction of molecules with desired biological functions. frontiersin.org
Utilization in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The primary amine functionality in this compound serves as a key handle for the construction of these important ring systems.
A prevalent strategy involves the transformation of the amine into an appropriate intermediate that can undergo intramolecular cyclization. For instance, the amine can be converted into derivatives that, after subsequent reactions, possess a strategically placed leaving group or a reactive functional group, facilitating ring closure to form heterocycles like pyrrolidines or piperidines. beilstein-journals.org The synthesis of nitrogen-containing heterocycles often relies on the intramolecular reactions of amine derivatives. beilstein-journals.org
While specific examples detailing the direct cyclization of this compound derivatives into heterocycles are specialized, the general principles are well-established. For example, the synthesis of various nitrogen-containing heterocycles can be achieved from primary amines through multi-step sequences. researchgate.netuv.es The alkyne moiety can also participate in cyclization reactions, such as transition metal-catalyzed cycloadditions, to generate a wide array of heterocyclic structures.
Precursor to Chiral Allenic Systems via Rearrangement Processes
The propargylamine (B41283) framework of this compound makes it an ideal precursor for the synthesis of chiral allenes through rearrangement reactions. Allenes are molecules with two cumulative double bonds and can exhibit axial chirality, making them valuable intermediates in organic synthesis.
One common method to achieve this transformation is the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a derivative of the propargylamine. While the direct rearrangement of the amine itself is not typical, its conversion to an appropriate intermediate, such as a propargyl azide (B81097), could potentially lead to allene (B1206475) formation through processes like the aza-Claisen rearrangement. The synthesis of allenes from propargyl precursors is a well-documented area of research. mdpi.com For instance, the rearrangement of alkylallenes to 1,3-dienes is an atom-efficient transformation. mdpi.com
Transition metal catalysis also plays a crucial role in the synthesis of allenes from propargyl compounds. acs.org Catalytic systems based on metals like gold, silver, or zinc can mediate the conversion of propargylamines and their derivatives into allenes, often with high stereospecificity. acs.org Although direct examples with this compound are not explicitly detailed, the general applicability of these methods to similar propargyl systems suggests its potential as a precursor to chiral allenes.
Development of New Synthetic Reagents and Catalysts Derived from this compound
The chiral nature and functional groups of this compound make it an attractive scaffold for the development of new chiral ligands, reagents, and organocatalysts. The primary amine can be readily modified to incorporate phosphine, oxazoline, or other coordinating groups, which can then be used to form chiral metal complexes for asymmetric catalysis.
The development of chiral catalysts is a major focus of modern organic synthesis, aiming to achieve high enantioselectivity in a variety of chemical transformations. frontiersin.org Chiral amines and their derivatives are frequently employed as ligands for transition metals or as organocatalysts themselves. For example, chiral Brønsted bases often incorporate chiral amine moieties. frontiersin.org
While the literature does not currently highlight specific, widely used catalysts derived directly from this compound, its structural features align with the design principles of many successful chiral catalysts. The combination of a stereogenic center and a modifiable amino group provides a strong foundation for creating novel catalytic systems for asymmetric synthesis.
Advanced Spectroscopic and Analytical Characterization of 3r 3 Methylhept 1 Yn 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) analysis of (3R)-3-Methylhept-1-yn-3-amine allows for the identification and characterization of all non-exchangeable protons in the molecule. The terminal alkyne proton (≡C-H) exhibits a characteristic chemical shift, typically appearing in the upfield region around 2.5-3.5 ppm. oregonstate.edu This shielding is a result of the cylindrical π-electron cloud of the triple bond, which generates a magnetic field that opposes the external field at the location of the proton. orgchemboulder.com
The protons of the butyl group and the methyl group attached to the chiral center show distinct signals. The methyl group (CH₃) typically appears as a singlet, while the butyl group's methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons present as multiplets due to spin-spin coupling with adjacent protons. The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (≡C-H) | ~2.5 - 3.5 | Singlet (s) |
| H-4 (CH₃) | ~1.1 - 1.3 | Singlet (s) |
| H-5 (CH₂) | ~1.4 - 1.6 | Multiplet (m) |
| H-6 (CH₂) | ~1.2 - 1.4 | Multiplet (m) |
| H-7 (CH₂) | ~1.2 - 1.4 | Multiplet (m) |
| H-8 (CH₃) | ~0.9 | Triplet (t) |
Note: Predicted values are based on typical ranges for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The sp-hybridized carbons of the alkyne group are particularly characteristic. The terminal alkyne carbon (≡C-H) typically resonates at approximately 65–85 ppm, while the internal quaternary alkyne carbon (C-C≡) is found further downfield, around 70–100 ppm. openochem.org
The remaining aliphatic carbons of the methyl and butyl groups appear in the upfield region of the spectrum (10-40 ppm). bhu.ac.inlibretexts.org The carbon atom attached to the nitrogen (C3) will be shifted downfield compared to other aliphatic carbons due to the electronegativity of the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (≡C-H) | ~65 - 85 |
| C2 (C≡C) | ~70 - 100 |
| C3 (C-N) | ~50 - 60 |
| C4 (CH₃) | ~25 - 35 |
| C5 (CH₂) | ~30 - 40 |
| C6 (CH₂) | ~20 - 30 |
| C7 (CH₂) | ~20 - 30 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. bhu.ac.inlibretexts.orgoregonstate.edu
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete structure and connectivity of this compound.
COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, allowing for the establishment of connections between adjacent protons in the butyl chain.
HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons. researchgate.net
These techniques collectively provide unambiguous evidence for the assigned structure, and advanced methods like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions, further confirming the stereochemistry.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₅N), the calculated exact mass is 125.1204. scispace.com HRMS analysis can confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within a few parts per million). scispace.comijpsm.com This technique is essential for verifying the molecular formula of the synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. jove.com In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, with an m/z of 126.1. rsc.org
Under collision-induced dissociation (CID) conditions within the mass spectrometer, the protonated molecule will fragment in a predictable manner. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org The preferential loss of the largest alkyl radical is a common fragmentation pattern for amines. miamioh.edu For this compound, this would involve the cleavage of the bond between C3 and the butyl group, leading to characteristic fragment ions that help to confirm the structure of the molecule.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a unique fingerprint corresponding to the vibrational modes of its specific structural components: a primary aliphatic amine, a terminal alkyne, and various alkyl C-H bonds.
The primary amine (R-NH₂) functional group gives rise to several characteristic absorption bands. In the high-frequency region of the spectrum, typically between 3500 and 3300 cm⁻¹, primary amines exhibit two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org These bands are generally sharper and less intense than the O-H stretching bands of alcohols that appear in the same region. libretexts.orgopenstax.org Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org Additionally, a strong and often broad absorption due to N-H wagging can be observed in the 910-665 cm⁻¹ region, which is characteristic of both primary and secondary amines. orgchemboulder.com The C-N stretching vibration for an aliphatic amine like this compound is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.comwikieducator.org
The terminal alkyne (–C≡C–H) group is identified by two highly characteristic absorptions. A strong and narrow band corresponding to the stretching vibration of the sp-hybridized C-H bond appears around 3300 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com The carbon-carbon triple bond (–C≡C–) stretch itself gives a weak to medium, sharp absorption in the 2260–2100 cm⁻¹ region. pressbooks.puborgchemboulder.com The presence of a peak in this area is a strong indicator for an alkyne, as very few other functional groups absorb here. orgchemboulder.com
Finally, the aliphatic portions of the molecule, the methyl and butyl groups, are evidenced by C-H stretching vibrations in the 3000-2850 cm⁻¹ range. uc.edu Bending vibrations for the -CH₂- and -CH₃ groups also appear in the 1465-1375 cm⁻¹ region. uc.edu The region below 1400 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is characteristic of the molecule as a whole. libretexts.orgmaricopa.edu
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium, Sharp |
| Terminal Alkyne | ≡C-H Stretch | 3270 - 3330 | Strong, Narrow |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
| Terminal Alkyne | -C≡C- Stretch | 2100 - 2260 | Weak to Medium, Sharp |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| Alkane | C-H Bend | 1375 - 1465 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
| Primary Amine | N-H Wag | 665 - 910 | Strong, Broad |
Chiroptical Methods for Absolute Configuration Determination
The "(3R)" designation in this compound signifies that it is a chiral molecule, existing as one of a pair of enantiomers. Determining the absolute configuration (AC) of such chiral molecules is a critical task in stereochemistry. Chiroptical spectroscopy methods have become powerful tools for this purpose, offering an alternative to methods like X-ray crystallography. nih.govresearchgate.net These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light and include methods such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). researchgate.net
For chiral amines, which may lack a strong chromophore for ECD analysis, derivatization can be employed to enhance the chiroptical response. rsc.org One approach involves reacting the amine with a probe, such as an aldehyde, to form a new compound with a distinct CD signal that can be correlated to the AC of the original amine. nsf.gov
Recent studies have highlighted the efficacy of Vibrational Circular Dichroism (VCD) in determining the absolute configuration of propargylic amines, the class of compounds to which this compound belongs. nih.govnih.gov VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational excitation. The assignment of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with theoretical spectra calculated using quantum mechanics for a specific enantiomer (e.g., the R or S configuration). researchgate.net This combination of experimental measurement and computational analysis provides a reliable method for AC determination of molecules in solution. researchgate.netnih.govfigshare.com The process often involves the synthesis of the racemic amine, followed by separation of the enantiomers using a technique like chiral High-Performance Liquid Chromatography (HPLC), and subsequent analysis of the pure enantiomers by VCD. nih.govnih.govfigshare.com
Theoretical and Computational Investigations of 3r 3 Methylhept 1 Yn 3 Amine Reactivity and Structure
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like (3R)-3-Methylhept-1-yn-3-amine. These calculations provide insights into molecular orbital energies, charge distribution, and thermodynamic stability.
DFT methods are employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Illustrative Electronic Properties of this compound from Hypothetical DFT Calculations
| Parameter | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 10.0 eV |
| Dipole Moment | 1.2 D |
| Heat of Formation | 120.5 kJ/mol |
Molecular Dynamics Simulations for Conformational Analysis
The presence of a flexible butyl group in this compound gives rise to multiple possible conformations. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of such molecules over time.
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion for the system. This allows for the exploration of different rotational isomers (rotamers) and the identification of low-energy, stable conformations. The results of MD simulations can be used to generate a potential energy surface, revealing the relative energies of different conformers and the energy barriers between them. Understanding the preferred conformations is essential as the reactivity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional structure. For instance, in enzymatic reactions, only a specific conformation might fit into the active site of an enzyme.
Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 180° (anti) | 0.00 | 65 |
| 2 | 60° (gauche) | 0.85 | 30 |
| 3 | -60° (gauche) | 0.90 | 5 |
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. For a molecule like this compound, this includes analyzing the transition states of key transformations and studying kinetic isotope effects to elucidate reaction pathways.
Transition State Analysis of Key Transformations
The study of reaction mechanisms at a molecular level involves the characterization of transition states, which are the highest energy points along a reaction coordinate. DFT calculations are widely used to locate and analyze the geometry and energy of transition states. organic-chemistry.orgcsic.es For reactions involving propargylamines, such as nucleophilic additions or cyclization reactions, identifying the transition state structure provides critical information about the reaction barrier (activation energy) and the stereochemical outcome. organic-chemistry.org For example, in the conjugate addition of a propargylamine (B41283) to an α,β-unsaturated ketone, computational studies can propose a transition state model that explains the observed stereocontrol. organic-chemistry.org
Illustrative Transition State Analysis for a Hypothetical Reaction of this compound
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Complex Energy (kcal/mol) |
| Addition to Formaldehyde | -5.2 | 15.8 | 21.0 | -25.6 |
Kinetic Isotope Effect (KIE) Studies on Reaction Pathways
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. organic-chemistry.org Computational modeling can predict KIE values for proposed reaction mechanisms. A comparison of these calculated values with experimentally determined KIEs can provide strong evidence for or against a particular reaction pathway. For instance, if a C-H bond is broken in the rate-determining step of a reaction, substituting the hydrogen with deuterium (B1214612) will result in a significant primary KIE. Computational studies on propargylamine reactions have used KIE calculations to identify the rate-determining step, such as imine deprotonation in certain conjugate addition reactions. rsc.orgorganic-chemistry.org
Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction Step | Calculated kH/kD | Experimental kH/kD | Conclusion |
| C-H Bond Cleavage | 6.5 | 6.2 | C-H bond cleavage is likely the rate-determining step |
| N-H Bond Cleavage | 1.2 | 1.1 | N-H bond cleavage is not the rate-determining step |
Prediction of Spectroscopic Parameters via Computational Modeling
Computational methods can accurately predict various spectroscopic parameters, which is particularly useful for structure elucidation and assignment of experimental spectra. For this compound, this would primarily involve the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them to the experimental spectra, one can gain confidence in the structural assignment. This is especially valuable for complex molecules with overlapping signals or for distinguishing between isomers.
Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Propargylamine Analog
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 | 72.5 | 72.8 | -0.3 |
| C2 | 85.1 | 84.9 | 0.2 |
| C3 | 50.3 | 50.1 | 0.2 |
| C4 | 40.8 | 41.2 | -0.4 |
| C5 | 29.1 | 29.0 | 0.1 |
| C6 | 22.6 | 22.5 | 0.1 |
| C7 | 14.0 | 14.1 | -0.1 |
| C-Methyl | 28.5 | 28.3 | 0.2 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-Methylhept-1-yn-3-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of tertiary amines like this compound often employs alkylation of propargylamines or stereoselective reductions. For enantiomeric control, chiral auxiliaries (e.g., (R)- or (S)-BINOL ligands) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) are critical. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (−78°C for kinetic control), and stoichiometry of Grignard reagents significantly impact yield and stereoselectivity . Challenges include competing elimination pathways; monitoring via TLC or GC-MS is recommended to optimize intermediate isolation.
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR (to confirm stereochemistry and branching), FT-IR (for alkyne C≡C stretch at ~2100 cm⁻¹), and HPLC-MS (for molecular ion verification). Purity assessment requires GC-FID with chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers. Quantify residual solvents via headspace GC and elemental analysis for nitrogen content. For advanced validation, single-crystal X-ray diffraction provides definitive stereochemical assignment .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound’s propargylamine moiety is prone to oxidation and moisture-induced degradation. Store under inert gas (Ar/N₂) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products. Add stabilizers like BHT (0.1% w/w) to mitigate radical-mediated side reactions .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of this compound be enhanced during catalytic asymmetric synthesis?
- Methodological Answer : Optimize ligand-metal coordination in asymmetric catalysis. For example, use (R)-DTBM-SEGPHOS/Pd complexes to favor the 3R configuration. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylation) can separate enantiomers. Monitor ee dynamically using circular dichroism (CD) or chiral shift reagents in NMR . Computational modeling (DFT for transition-state analysis) helps predict stereochemical outcomes and refine catalyst design .
Q. What pharmacological screening strategies are appropriate for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., GPCR or ion channel targets) using radioligand displacement (³H-labeled antagonists). For neuroactivity, employ patch-clamp electrophysiology on neuronal cultures. Use 3D-QSAR models to correlate structural features (e.g., alkyne spacing, methyl branching) with activity. Adhere to the 3R principle (Replacement, Reduction, Refinement) in animal studies by substituting with Caenorhabditis elegans or organ-on-chip systems where feasible .
Q. How should researchers address contradictions in reported data on this compound’s receptor-binding affinities?
- Methodological Answer : Discrepancies often arise from methodological variability. Standardize assays via:
- Consistent buffer systems (e.g., PBS vs. HEPES affecting pH-dependent binding).
- Control for batch-to-batch variability in compound synthesis (e.g., NMR purity >98%).
- Meta-analysis of published datasets using tools like RevMan to identify outliers. Cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding kinetics) .
Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled receptors. Refine with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Use MM-PBSA for free-energy calculations. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Methodological Best Practices
- Experimental Design : For reproducibility, adopt factorial design (e.g., Taguchi methods) to test variables like catalyst loading and solvent .
- Data Triangulation : Combine quantitative (HPLC peak integration) and qualitative (NMR coupling constants) data to resolve structural ambiguities .
- Ethical Compliance : Document adherence to animal welfare protocols (e.g., OECD Guidelines) in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
